tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused isobenzofuran-piperidine core. Key structural elements include:
- Spiro junction: Connects the isobenzofuran (benzene fused to a furan) and piperidine rings at the 1 and 4' positions.
- Substituents:
- 6-Bromo: A bromine atom at position 6 of the isobenzofuran ring, enhancing electrophilic reactivity.
- 3-Oxo: A ketone group at position 3, enabling hydrogen bonding and participation in condensation reactions.
- tert-Butyl carboxylate: A bulky ester group at the piperidine nitrogen, influencing steric hindrance and solubility.
This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C17H20BrNO4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)13-10-11(18)4-5-12(13)14(20)22-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
BJTCBEZFKKVKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The core structure is assembled through a tandem alkylation-cyclization sequence:
Procedure :
- React phthalic anhydride derivative A (1.0 equiv) with tert-butyl piperidine-4-carboxylate B (1.2 equiv) in anhydrous THF under N₂.
- Add 1,1′-carbonyldiimidazole (CDI, 1.5 equiv) to activate the carbonyl group.
- Stir at 60°C for 12 h to form spirocyclic lactone C (Yield: 78%).
Key Analytical Data :
Alternative Microwave-Assisted Protocol
To enhance reaction efficiency:
- Combine A and B in acetonitrile (0.1 M).
- Irradiate at 150°C for 60 min under microwave conditions.
- Isolate C via column chromatography (Hexane/EtOAc 3:1) in 85% yield.
Regioselective Bromination at C6 Position
Electrophilic Aromatic Substitution
Conditions :
- Dissolve spiro intermediate C (1.0 equiv) in CH₂Cl₂ (0.2 M).
- Add Br₂ (1.1 equiv) dropwise at −10°C.
- Stir for 2 h, then quench with Na₂S₂O₃.
Optimization Table :
| Entry | Solvent | Temp (°C) | Equiv Br₂ | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | −10 | 1.1 | 62 |
| 2 | DMF | 25 | 1.5 | 41 |
| 3 | AcOH | 0 | 2.0 | 55 |
Characterization :
Palladium-Catalyzed Bromine Insertion
For substrates sensitive to electrophilic conditions:
- Treat C (1.0 equiv) with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
- Add N-bromosuccinimide (NBS, 1.05 equiv) in DMF:H₂O (9:1).
- Heat at 80°C for 8 h (Yield: 74%).
Advantages :
tert-Butoxycarbonyl (Boc) Protection Strategy
Carbamate Formation
Protocol :
- React 6-bromo-spiro[isobenzofuran-1,4'-piperidine] D (1.0 equiv) with Boc₂O (1.2 equiv).
- Catalyze with DMAP (0.1 equiv) in THF at 25°C.
- Purify via silica gel chromatography (Yield: 89%).
Critical Parameters :
- Temperature Control : >30°C leads to Boc group migration.
- Solvent Selection : THF outperforms DCM in reaction homogeneity.
One-Pot Spirocyclization-Bromination Method
Integrated Process :
- Combine phthalic anhydride A , tert-butyl piperidine-4-carboxylate B , and NBS in refluxing acetonitrile.
- Add Zn(OTf)₂ (20 mol%) as Lewis acid catalyst.
- Isolate final product in 68% yield after 24 h.
Benefits :
Analytical and Spectroscopic Validation
Comparative Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| HPLC | t_R = 8.2 min (95% purity, C18 column) | |
| IR (ATR) | 1745 cm⁻¹ (C=O), 668 cm⁻¹ (C-Br) | |
| TGA | Decomposition onset: 210°C |
Scale-Up Considerations and Industrial Adaptations
Challenges :
- Exothermic bromination requires jacketed reactors for temperature control.
- Boc group stability during distillation necessitates molecular sieve additives.
Pilot Plant Protocol :
- 50 L reactor charge: C (5.0 kg), NBS (3.3 kg), Pd/C (0.5 kg).
- Maintain pH 7–8 with NaHCO₃ to prevent dehalogenation.
- Centrifugal partition chromatography for final purification (≥99% purity).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spiro structure provides rigidity and specificity in its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Bromine’s higher atomic weight and polarizability may enhance binding affinity in medicinal applications but also contribute to instability or handling challenges .
Ester Group Influence :
- The tert-butyl group in the target compound provides steric bulk, reducing hydrolysis rates compared to ethyl esters. This enhances stability in acidic or enzymatic environments .
Biological Activity
tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS No. 1887236-99-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22BrNO3
- Molecular Weight : 368.27 g/mol
- Structural Features : The compound contains a spiro structure that contributes to its unique biological activity.
Pharmacological Activities
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
2. Anti-inflammatory Properties
Inflammation is a key target for many therapeutic agents. Some spiro compounds have been reported to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes . The potential of tert-butyl 6-bromo-3-oxo as an anti-inflammatory agent warrants further investigation.
3. Neuroprotective Effects
Emerging research suggests that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment . The neuroprotective potential of tert-butyl 6-bromo-3-oxo could be assessed through in vitro models involving neuronal cell lines.
Case Studies
Several case studies highlight the biological activity of related compounds:
The mechanisms by which tert-butyl 6-bromo-3-oxo exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit enzymes involved in inflammatory responses.
- Modulation of Cell Signaling : The compound may interact with specific receptors or signaling pathways that regulate cell survival and inflammation.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl spirocyclic compounds during synthesis?
- Methodological Answer: Based on analogous spirocyclic tert-butyl compounds (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate), personal protective equipment (PPE) should include nitrile gloves, face shields, and safety glasses compliant with NIOSH or EN 166 standards. Engineering controls, such as fume hoods, are mandatory due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) risks . Contaminated gloves must be disposed of under hazardous waste regulations, and hands washed thoroughly post-handling .
Q. How can researchers characterize the purity and identity of this compound?
- Methodological Answer: While direct data for this compound is limited, analogous tert-butyl spirocyclic compounds (e.g., tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate) suggest using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify spirocyclic structure and bromine substitution. Melting point analysis (if crystalline) and HPLC with UV detection can assess purity, though experimental determination is required due to absent published data for this specific compound .
Q. What are the stability considerations for storing tert-butyl 6-bromo-3-oxo derivatives?
- Methodological Answer: Stability data is unavailable for this compound, but structurally similar tert-butyl spirocyclic derivatives (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) are stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, strong acids/bases, or high temperatures, as decomposition products are undocumented but potentially hazardous .
Advanced Research Questions
Q. How can conflicting data on reaction yields in spirocyclic compound synthesis be resolved?
- Methodological Answer: For example, a synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate achieved 41% yield via palladium-catalyzed reductive cyclization (GP2 protocol) using n-BuLi and triisopropyl borate . To address yield inconsistencies, researchers should:
- Optimize stoichiometry (e.g., 1.3–1.5 equiv. of organometallic reagents).
- Monitor reaction progress via TLC or in situ NMR.
- Explore alternative catalysts (e.g., Pd/Cu systems) or CO surrogates (e.g., formic acid derivatives) as described in palladium-catalyzed methodologies .
Q. What experimental strategies are recommended to assess ecological toxicity when data is absent?
- Methodological Answer: No ecological data (e.g., bioaccumulation, aquatic toxicity) exists for this compound . Researchers should:
- Perform in silico predictions using QSAR models (e.g., EPI Suite) to estimate persistence and bioaccumulation.
- Conduct acute toxicity assays (e.g., Daphnia magna LC50 tests) for preliminary risk assessment.
- Use high-resolution LC-MS to detect degradation products in simulated environmental conditions .
Q. How can researchers mitigate risks associated with undocumented decomposition products?
- Methodological Answer: While decomposition pathways are uncharacterized, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify temperature-dependent degradation. For reactive intermediates, employ trapping agents (e.g., dimethyl sulfoxide for radicals) and characterize by GC-MS. Always isolate products under inert atmospheres to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
